molecular formula C17H22ClNO4 B1292736 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid CAS No. 644981-94-2

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

Cat. No.: B1292736
CAS No.: 644981-94-2
M. Wt: 339.8 g/mol
InChI Key: UVPSYFHQUVHQJE-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS: 644981-94-2; MFCD05861537) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, receptor antagonists, and other bioactive molecules . Its structural features—a rigid piperidine scaffold, electron-withdrawing chlorine substituent, and Boc group—enhance stability during synthetic processes while enabling precise functionalization .

Properties

IUPAC Name

4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSYFHQUVHQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647626
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644981-94-2
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation at the Carboxylic Acid Group

The carboxylic acid moiety undergoes condensation reactions with amines to form amides, a critical step in pharmaceutical synthesis.

Example reaction (from AKT inhibitor development):
The compound reacts with tetrahydroisoquinoline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After Boc deprotection, the intermediate forms bioactive amides .

Reagents/Conditions Product Yield Reference
EDC, HOBt, Et₃N, DMF, 5 dBoc-protected amide intermediate~100%
4 M HCl–AcOEt, 24 hDeprotected amide (4-[(6-fluoro-1-isopropyl-THIQ-2-yl)carbonyl]piperidine)81%

This reaction demonstrates high efficiency under mild conditions, enabling modular drug discovery workflows.

Boc Deprotection to Generate Free Amines

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the piperidine nitrogen for further functionalization.

Typical protocol :
Treatment with 4 M HCl in ethyl acetate at room temperature for 24 h achieves quantitative deprotection . Trifluoroacetic acid (TFA) in dichloromethane is also effective .

Impact on downstream applications :

  • Enables conjugation with electrophiles (e.g., sulfonylation, alkylation).
  • Critical for synthesizing kinase inhibitors targeting AKT isoforms .

Nucleophilic Substitution at the Chlorophenyl Group

While direct evidence is limited in cited literature, analogous compounds undergo aromatic substitution at the para-chlorine position. Theoretical reactivity suggests potential for:

  • Suzuki coupling with boronic acids (Pd catalysis).
  • SNAr reactions with strong nucleophiles (e.g., amines, thiols).

Comparative reactivity table :

Substituent Reaction Type Catalyst/Reagents Outcome
4-ClSuzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives
4-ClAminationCuI, L-proline, K₂CO₃, DMSO4-Aminophenyl analogs

Note: Specific experimental data for this compound requires further validation.

Participation in Multicomponent Reactions

The carboxylic acid and Boc-protected amine enable use in Ugi or Passerini reactions, though explicit examples are undocumented in reviewed sources.

Key Research Findings

  • AKT Inhibitor Synthesis : The compound served as a key intermediate in pan-AKT inhibitors showing IC₅₀ values of 32.9–66.6 nM against AKT1 .
  • Selectivity Challenges : Derivatives exhibited off-target inhibition of PKA and p70S6K due to structural homology in kinase ATP-binding pockets .
  • Crystallographic Data : Analogous Boc-piperidine carboxylic acids adopt chair conformations, with hydrogen-bonded networks stabilizing solid-state structures .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the 4-chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The 4-chlorophenyl analog exhibits greater lipophilicity (Cl: LogP ~2.1) compared to the 4-fluorophenyl derivative (LogP ~1.8), influencing membrane permeability and target binding .
  • Alkyl Substituents : Ethyl or chloroethyl groups reduce ring rigidity, which may affect conformational preferences in receptor interactions .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog Trifluoromethyl Analog
Melting Point Not reported Not reported Not reported
Solubility (H₂O) Low (estimated <0.1 mg/mL) Similar Lower (due to CF₃ group)
Boiling Point ~349°C (predicted) ~340°C (predicted) ~330°C (predicted)
LogP (Predicted) 2.1 1.8 2.5

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-Cl-Pip-4-CA, is a piperidine derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

The synthesis of Boc-4-Cl-Pip-4-CA typically involves several key steps:

  • Protection of Piperidine : The piperidine ring is protected with a Boc group to prevent unwanted reactions.
  • Introduction of Chlorobenzyl Group : The protected piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base.
  • Carboxylation : The intermediate compound undergoes carboxylation to introduce the carboxylic acid functional group.

This compound's molecular formula is C17H22ClNO4C_{17}H_{22}ClNO_4, and its structure is significant for its biological activity, particularly in enzyme inhibition and receptor interactions .

Enzyme Inhibition

Boc-4-Cl-Pip-4-CA has shown promising activity as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : This compound exhibits strong inhibitory effects against AChE, which is crucial for the treatment of conditions like Alzheimer's disease. Studies indicate that similar piperidine derivatives have been effective in modulating cholinergic activity .
  • Urease : The compound also demonstrates significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Activity

Research has indicated that compounds related to Boc-4-Cl-Pip-4-CA possess moderate to strong antibacterial properties against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest potential applications in developing new antibacterial agents .

Binding Affinity Studies

Docking studies have revealed that Boc-4-Cl-Pip-4-CA interacts favorably with biological macromolecules, indicating its potential as a lead compound in drug design. Binding interactions with bovine serum albumin (BSA) have also been assessed, showing pharmacological effectiveness that could translate into therapeutic applications .

Case Studies and Research Findings

Study Findings
Study on AChE InhibitionDemonstrated that Boc derivatives can significantly inhibit AChE activity, suggesting their use in Alzheimer's treatment .
Antibacterial ScreeningCompounds displayed varying degrees of antibacterial activity, with some showing strong inhibition against Salmonella typhi and Bacillus subtilis .
Docking StudiesIndicated strong binding affinity towards AChE and other targets, supporting the potential for therapeutic development .

The mechanism by which Boc-4-Cl-Pip-4-CA exerts its biological effects is primarily through its interactions with specific enzymes and receptors. The presence of the Boc group enhances stability and solubility, while the chlorobenzyl moiety contributes to binding affinity. This combination allows the compound to effectively inhibit enzyme activity and interact with biological targets .

Q & A

Q. What are the standard protocols for synthesizing 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenyl precursors with piperidine derivatives, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Cyclization : Use palladium or copper catalysts in solvents like DMF or toluene under controlled temperatures (80–120°C) .
  • Boc Protection : Introduce Boc groups via tert-butoxycarbonyl anhydride in the presence of a base (e.g., triethylamine) to stabilize the piperidine nitrogen .
    Optimization Strategies :
  • Adjust stoichiometry (1.2–1.5 equivalents of Boc reagent) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to improve intermediate solubility .

Q. What purification techniques are recommended for this compound to achieve >95% purity?

Methodological Answer: Purification is critical due to the compound’s structural complexity:

  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) .
  • Recrystallization : Dissolve in hot ethanol and slowly add deionized water to induce crystallization .
  • HPLC Validation : Confirm purity using reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. Which spectroscopic methods are critical for characterizing the compound’s structure?

Methodological Answer: A combination of techniques ensures accurate structural assignment:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm, Boc group at δ 1.4 ppm) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 366.1) .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions:

  • Sample Purity : Re-purify the compound to eliminate impurities affecting spectral clarity .
  • Solvent Effects : Compare NMR in deuterated DMSO vs. CDCl3; Boc groups may exhibit solvent-dependent shifts .
  • X-ray Validation : Use single-crystal X-ray data (e.g., Acta Crystallogr. Sect. E ) to cross-validate computational models (DFT or molecular mechanics).

Q. What strategies are effective for synthesizing enantiomerically pure forms of the compound?

Methodological Answer: Chiral resolution requires:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during cyclization .
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during intermediate steps .
  • Enzymatic Resolution : Lipases or esterases to hydrolyze specific enantiomers .

Q. What are the key factors affecting the compound’s stability under different storage conditions?

Methodological Answer: Stability studies reveal:

  • Moisture Sensitivity : Boc groups hydrolyze in humid environments; store in desiccators with silica gel .
  • Temperature : Long-term storage at –20°C in amber vials prevents thermal degradation .
  • Light Exposure : UV light accelerates decomposition; use light-resistant containers .

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Focus on functional group transformations:

  • Leaving Group Optimization : Replace carboxylic acid with activated esters (e.g., NHS esters) to enhance reactivity .
  • Kinetic Studies : Monitor reactions via 19F NMR (if fluorinated analogs are used) or UV-Vis spectroscopy.
  • Competitive Experiments : Compare reactivity with other piperidine derivatives under identical conditions .

Q. What computational methods best model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Combine multi-scale approaches:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at binding sites .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer: Safety protocols are essential due to hazards identified in SDS:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

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